2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorinated phenyl group, a phenylsulfonyl group, and a piperidinyl group attached to an oxazole ring, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.
Attachment of the Phenylsulfonyl Group: This step often involves sulfonylation reactions, where a phenylsulfonyl chloride reacts with the oxazole intermediate in the presence of a base.
Fluorination: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, which can be exploited in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the fluorinated phenyl group and the sulfonyl group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties can be leveraged to create materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins. The piperidinyl group can further modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-4-(methylsulfonyl)-5-(piperidin-1-yl)oxazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(morpholin-1-yl)oxazole: Similar structure but with a morpholinyl group instead of a piperidinyl group.
2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole lies in its combination of a fluorinated phenyl group, a phenylsulfonyl group, and a piperidinyl group attached to an oxazole ring. This specific arrangement of functional groups imparts distinctive chemical properties, such as enhanced stability, reactivity, and potential biological activity, which are not observed in other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-17-12-6-5-11-16(17)18-22-19(20(26-18)23-13-7-2-8-14-23)27(24,25)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIIBAVRFFUDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.